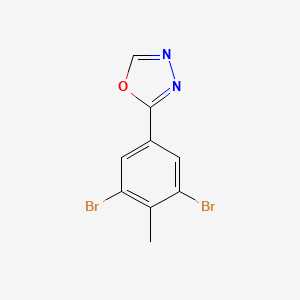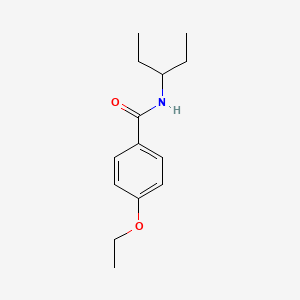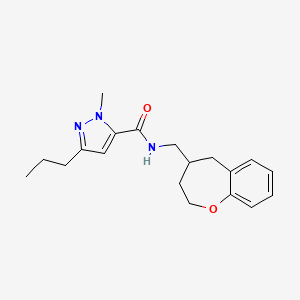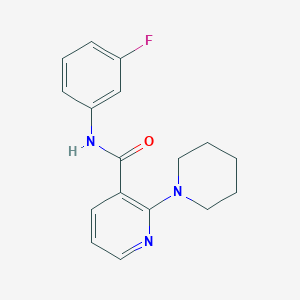![molecular formula C22H24N2O4 B5544935 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. The chromen and isoindolyl groups present in its structure are of particular interest due to their pharmacological relevance.
Synthesis Analysis
The synthesis process involves multi-step organic reactions, starting from basic chemical entities like 4-hydroxy coumarin, which is converted into various intermediates through reactions such as etherification, hydrolysis, and amine substitution. For example, novel derivatives have been synthesized by converting 4-hydroxy coumarin to corresponding propanamides and reacting with substituted amines (Rambabu et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through techniques like X-ray diffraction, showing specific crystalline forms and molecular arrangements. This structural confirmation aids in understanding the compound's reactivity and interaction mechanisms (Chen et al., 2012).
Chemical Reactions and Properties
The compound's chemical properties, including reactivity with various reagents and conditions, enable the synthesis of a wide range of derivatives with potential biological activities. These reactions often involve substitutions at available reactive sites, leading to new compounds with varied biological activities (Shah et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in biological systems and its formulation for potential applications. For instance, X-ray crystallography has provided detailed insights into the crystal structures of related molecules, revealing intermolecular interactions that may influence their biological activities (Hirano et al., 2004).
科学的研究の応用
Antibacterial Effects
Research on derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , has demonstrated significant antibacterial activity. These synthesized compounds were tested against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. The synthesized compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antifungal and Antimicrobial Activities
Compounds derived from chromen-3-yl structures have shown promising antifungal and antimicrobial activities. For example, derivatives synthesized through ionic liquid-promoted facile synthesis exhibited significant in vitro antifungal and antibacterial activity. One specific derivative demonstrated potent antibacterial properties, while another showed comparable antifungal activity to the standard drug miconazole. These findings suggest the potential of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).
COX Inhibitors for Pharmacological Applications
N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX) inhibiting properties. These compounds, particularly one with balanced selectivity towards COX-2 over COX-1 inhibition, have shown promising results in docking scores when docked into the COX-2 protein. This indicates potential applications in designing COX inhibitors for various pharmacological benefits (Rambabu et al., 2012).
Anticancer and Antiproliferative Activities
Derivatives of chromen-4-one have been explored for their anticancer and antiproliferative activities. For instance, novel bis-chromenone derivatives were synthesized and studied for their anti-cancer activity against various human cancer cells using the XTT assay. Some derivatives exhibited micromolar levels of in vitro anti-proliferative activity, suggesting the chromenone scaffold's potential in designing anticancer agents (Venkateswararao et al., 2014).
特性
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-8-4-6-16-11-15(14-28-21(16)19)12-23-20(25)9-10-24-13-17-5-2-3-7-18(17)22(24)26/h2-8,15H,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRKAHZAWLWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)CCN3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)